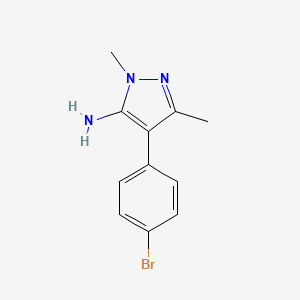
4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine
Descripción general
Descripción
The compound “4-(4-Bromophenyl)-2,5-dimethylpyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group and an amine group could potentially give this compound interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with two methyl groups at the 2 and 5 positions, a 4-bromophenyl group at the 4 position, and an amine group at the 3 position .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing nature of the bromine atom on the phenyl ring, the electron-donating nature of the amine and methyl groups, and the aromaticity of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and potentially its boiling point and melting point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One study focused on the synthesis and molecular structure analysis of a related compound, illustrating the methodologies for characterizing the nonlinear optical properties through a combination of experimental and theoretical approaches. This research highlights the compound's stability, intramolecular charge transfer capabilities, and its potential in nonlinear optical applications (Ö. Tamer et al., 2016).
Chemical Reactions and Modifications
Another area of application involves the reaction of pyrazole derivatives with other chemicals to produce substances with desired properties. For instance, the reaction between pyrazole compounds and tertiary amines or sulfides, leading to the production of amine oxides and sulfoxides, showcases the versatility of these compounds in chemical synthesis (Alfons L. Baumstark & Douglas R. Chrisope, 1981).
Polymer Modification and Medical Applications
The modification of polymers through the condensation reaction with various amines, including pyrazole derivatives, has been studied for the creation of materials with enhanced properties. Such polymers have shown increased swelling degrees and improved thermal stability, suggesting potential applications in medical fields due to their promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Advanced Material Synthesis
Research into the development of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, and their molecular structure investigations, demonstrate the potential of these compounds in creating materials with specific electronic properties. The study presents insights into the molecular interactions and stability of these compounds, which could be critical for designing novel materials (Ihab Shawish et al., 2021).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects due to their nitrogen-based hetero-aromatic ring structure .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit various biological and pharmacological activities .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVCRZPUXDJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



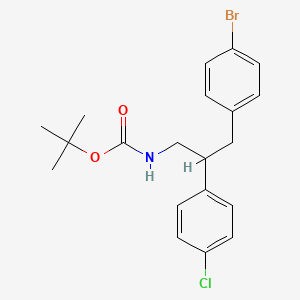
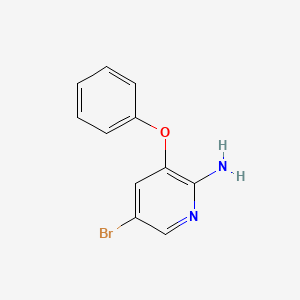
![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)

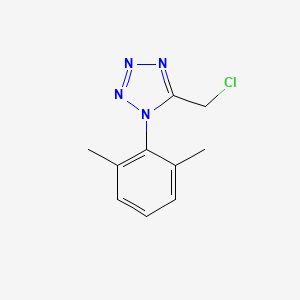
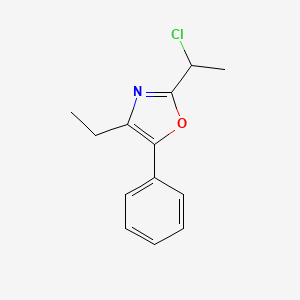



![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)

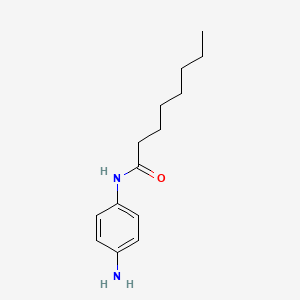
![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)